molecular formula C14H10N4O4 B13121407 4,4'-(Ethyne-1,2-diyl)bis(2-nitroaniline)

4,4'-(Ethyne-1,2-diyl)bis(2-nitroaniline)

Cat. No.: B13121407
M. Wt: 298.25 g/mol
InChI Key: YZOQWYBZVLQVCE-UHFFFAOYSA-N
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Description

4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) is an organic compound with the molecular formula C14H10N4O4. It is characterized by the presence of two nitroaniline groups connected by an ethyne (acetylene) bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) typically involves the coupling of 4-nitroaniline derivatives with an ethyne-containing precursor. One common method involves the Sonogashira coupling reaction, where 4-iodo-2-nitroaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to around 60-80°C .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) exerts its effects is primarily related to its electronic structure. The ethyne bridge allows for conjugation between the nitroaniline groups, which can influence the compound’s electronic properties. This conjugation can be modulated by external stimuli, such as electric fields, making the compound useful in applications like molecular switches and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Ethyne-1,2-diyl)bis(2-nitroaniline) is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as nonlinear optics and advanced materials .

Properties

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

4-[2-(4-amino-3-nitrophenyl)ethynyl]-2-nitroaniline

InChI

InChI=1S/C14H10N4O4/c15-11-5-3-9(7-13(11)17(19)20)1-2-10-4-6-12(16)14(8-10)18(21)22/h3-8H,15-16H2

InChI Key

YZOQWYBZVLQVCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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